
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells Compounds structurally related to N1-(3-hydroxy-4,4-dimethylpentyl)-N2-mesityloxalamide have been investigated for their potential in cancer therapy. For instance, a study by Kemnitzer et al. (2004) identified 4-aryl-4H-chromenes as potent apoptosis inducers in multiple human cell lines. These compounds were found to induce nuclear fragmentation, arrest cells at the G(2)/M stage, and trigger apoptosis, suggesting their potential as anticancer agents Kemnitzer et al., 2004.
Mechanism of Reaction with Carcinogens Research by Helmick et al. (1991) explored the mechanism of reaction between carbon and nitrogen nucleophiles and model carcinogens, providing insights into the chemical interactions that may underlie the activity of compounds like this compound. Understanding these interactions is crucial for drug design and the development of therapies targeting specific types of cancer Helmick et al., 1991.
Investigation of Neurological Effects Another area of interest is the neurological effects of related compounds. A study on the receptor interaction profiles of novel psychoactive substances, including N-2-methoxybenzyl-phenethylamines (NBOMe drugs), highlighted their potent interaction with serotonergic receptors. Such research is valuable for understanding the potential therapeutic or adverse effects of compounds on the nervous system Rickli et al., 2015.
Metabolic and Synthetic Studies The metabolic properties and synthetic routes of compounds similar to this compound are also of interest. For example, studies on gold(I) complexes of imidazolidin‐2‐ylidenes and their antimicrobial properties indicate the potential of these compounds in developing new antimicrobial agents Özdemir et al., 2004. Additionally, research into the intestinal absorption of pyridinones in rats suggests the importance of understanding the pharmacokinetics of such compounds for therapeutic applications Taher et al., 2004.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11-9-12(2)15(13(3)10-11)20-17(23)16(22)19-8-7-14(21)18(4,5)6/h9-10,14,21H,7-8H2,1-6H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACZJPIWFZQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC(C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

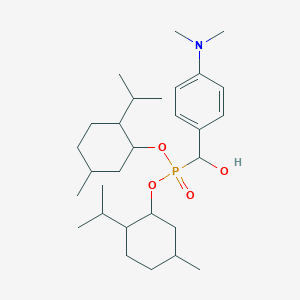
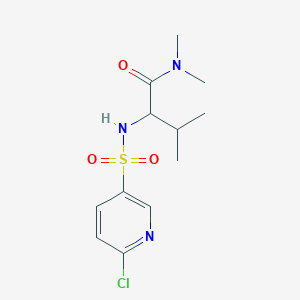
![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)
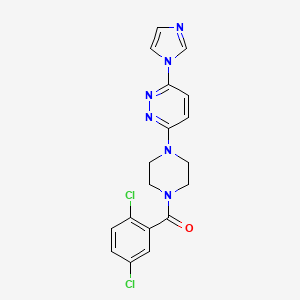
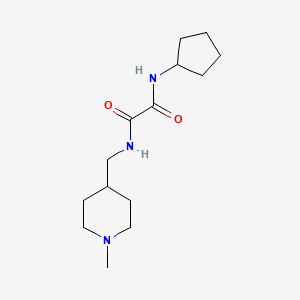

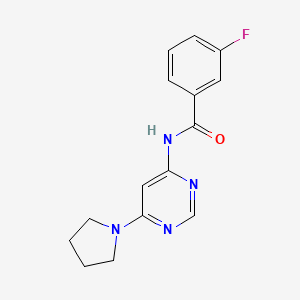
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2601610.png)
![3-[2-(cyclohexen-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2601612.png)
![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate hydrochloride](/img/structure/B2601613.png)
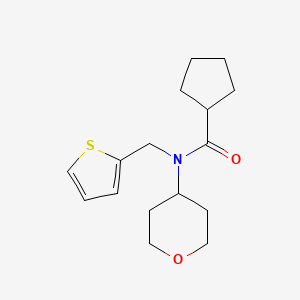
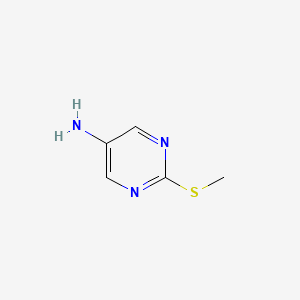
![2-[[1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2601616.png)
